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Kinase Selectivity Profile

While CHIR-124 is highly selective for Chkl, it also potently inhibits a few other kinases. The table below

details its activity against various kinase targets.

Kinase Target

ICso0 Value

Notes

Chk1l

FLT3

PDGFR

GSK-3

Fyn

Chk2

CDK2I/Cyclin A

cDC2/Cyclin B

CDKd4/Cyclin D

0.3 nM [1] [2] [3]

5.8 nM [1] [3] [4]

6.6 nM [1] [3] [4]

23.3 nM [1] [4]

98.8 nM [4]

697.4 nM [1] [3]

0.191 pM [3]

0.506 UM [3]

2.05 pM [3]

Primary target; high potency

Also a potent target

Also a potent target

Demonstrates high selectivity vs. Chk1

500- to 5,000-fold less active than against Chk1 [1]
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Experimental Protocols

Here are methodologies for key experiments involving CHIR-124, as detailed in the search results.

In Vitro Kinase Assay

This protocol measures the direct inhibition of Chk1 kinase activity [1].

e Enzyme: Recombinant Chk1l kinase domain expressed in Sf9 insect cells.

e Substrate: A biotinylated peptide derived from cdc25c.

e Reaction Buffer: 30 mM Tris-HCI (pH 7.5), 10 mM MgClz, 2 mM DTT, 4 mM EDTA, 25 mM [3-
glycerophosphate, 5 mM MnClz, 0.01% bovine serum albumin, 0.5 yM peptide substrate, and 1 yM
ATP (including a radioactive tracer).

e Procedure: A dilution series of CHIR-124 is mixed with the reaction buffer, enzyme, and substrate.
The mixture is incubated at room temperature for 1-4 hours. The reaction is stopped, and the
phosphorylated peptide is captured on streptavidin-coated plates.

¢ Detection: Phosphorylation is measured using a Europium-labeled anti-phosphotyrosine antibody
and time-resolved fluorescence [1].

Cell Culture Cytotoxicity Assay

This protocol assesses the synergistic effect of CHIR-124 with chemotherapeutic agents on cancer cells [1].

e Cell Lines: Human tumor lines (e.g., breast carcinoma MDA-MB-231, MDA-MB-435; colon carcinoma
SW-620, COLO 205), often with mutant p53 [1] [2].

e Compound Treatment: Cells are treated with serial dilutions of CHIR-124 both alone and in
combination with serial dilutions of a topoisomerase | poison (e.g., camptothecin or SN-38).

¢ Incubation: 48 hours at 37°C.

¢ Viability Readout: Cell proliferation is measured using an MTS assay, and absorbance is read at 490
nm. Data analysis uses isobologram analysis to determine synergy [1].

In Vivo Xenograft Model

This protocol evaluates the efficacy of CHIR-124 in an animal model [1] [2].
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e Animal Model: Female immunodeficient mice implanted with MDA-MB-435 breast cancer cells in the
mammary fat pad.

e Dosage: 10 mg/kg or 20 mg/kg of CHIR-124.

¢ Administration: Administered orally, four times daily for six days, formulated in a captisol solution [1].

e Combination Therapy: Typically tested in combination with irinotecan (CPT-11), a topoisomerase |
poison. The combination demonstrates enhanced tumor growth inhibition and increased apoptosis
compared to either agent alone [2] [5].

Mechanism of Action & Signaling Pathway

CHIR-124 is a quinolone-based small molecule that acts as a potent ATP-competitive inhibitor of Chk1 [2]

[3]. Its mechanism and the pathways it affects can be visualized as follows:
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DNA Damage
(e.g., by Topo I Poisons)

Promotes

CHIR-124 Action Leads to:

Stabilization of Cdc25A Checkpoint Abrogation

'

Forced Mitotic Entry

Click to download full resolution via product page

CHIR-124 inhibits Chk1 to abrogate DNA damage checkpoints and promote apoptosis.

¢ Checkpoint Abrogation: Upon DNA damage (e.g., from topoisomerase | poisons like irinotecan), the
ATR-Chk1 pathway is activated, leading to cell cycle arrest which allows time for DNA repair. By
inhibiting Chk1, CHIR-124 abrogates these S and G2/M checkpoints, forcing damaged cells to
prematurely enter mitosis, leading to cell death [2] [6].
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e Cdc25A Stabilization: Chk1 normally targets the phosphatase Cdc25A for degradation after DNA
damage. CHIR-124 treatment restores Cdc25A protein levels, which promotes cell cycle
progression [2].

¢ Synergy with Chemotherapy: This forced cell cycle progression, especially in cells lacking
functional p53, results in catastrophic mitosis and potentiated apoptosis, explaining the strong
synergy observed with DNA-damaging agents [2] [5].

Key Research Applications & Context

e Primary Use Case: CHIR-124 is primarily used in preclinical research to sensitize cancer cells to
topoisomerase | poisons (e.g., camptothecin, irinotecan/CPT-11, SN-38) [2] [5]. The synergistic
effect is most pronounced in p53-deficient or mutant tumor models [2] [5].

e Broader Role in Chk1 Biology: Beyond combination chemotherapy studies, CHIR-124 serves as a

critical tool compound for probing Chk1's function in fundamental cellular processes. For example, it

Cthl

has been used to demonstrate Chk1's role in regulating the APC/ ubiquitin ligase complex

during normal, unperturbed cell cycle progression [6].

Formulation and Storage

¢ Solubility: Soluble in DMSO (up to 7-25 mM). It is insoluble in water or ethanol [1] [4].

¢ In Vivo Formulation: For animal studies, it can be formulated in a captisol solution for oral
administration [1] or as a homogeneous suspension in vehicles like CMC-Na [1].

e Storage: Solid material should be stored at -20°C [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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